molecular formula C19H18ClN3O B1193027 LS-1-10

LS-1-10

Cat. No.: B1193027
M. Wt: 339.82
InChI Key: JFPYGMAWWDKLMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LS-1-10 (9-chloro-2-(3-(dimethylamino)propyl)pyrrolo[2,3,4-kl]acridin-1(2H)-one) is a novel acridine derivative designed to combine DNA-damaging and autophagy-inhibiting activities. Its structure integrates an acridine backbone (for DNA intercalation) and a quinoline-like moiety with a tertiary-amine side chain, resembling chloroquine (CQ) . This dual-functional molecule inhibits autophagosome-lysosome fusion, disrupts lysosomal acidification, and induces caspase 8-mediated apoptosis via DNA double-strand breaks (DSBs) .

In preclinical studies, this compound demonstrated potent cytotoxicity against multiple colon cancer cell lines (e.g., DLD1, LoVo, HCT116), with IC50 values lower than conventional chemotherapeutics like CQ and amsacrine (m-AMSA) . Its fumarate salt formulation improved aqueous solubility for in vivo use, achieving significant tumor growth inhibition in xenograft mouse models .

Properties

Molecular Formula

C19H18ClN3O

Molecular Weight

339.82

IUPAC Name

9-Chloro-2-(3-(dimethylamino)propyl)pyrrolo[2,3,4-kl]acridin-1(2H)-one

InChI

InChI=1S/C19H18ClN3O/c1-22(2)9-4-10-23-16-6-3-5-15-18(16)17(19(23)24)13-11-12(20)7-8-14(13)21-15/h3,5-8,11H,4,9-10H2,1-2H3

InChI Key

JFPYGMAWWDKLMU-UHFFFAOYSA-N

SMILES

O=C1N(CCCN(C)C)C2=C3C(N=C4C=CC(Cl)=CC4=C31)=CC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LS1-10;  LS-110;  LS110;  LS 1-10;  LS-1 10;  LS-1-10

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of LS-1-10 and Key Analogues

Compound Mechanism of Action Autophagy Inhibition IC50 (Colon Cancer Cells) In Vivo Efficacy (Tumor Suppression) Clinical Status
This compound Dual DNA damage + autophagy inhibition Strong (blocks fusion) 0.5–2 μM (DLD1, LoVo) 40–80 mg/kg: >50% reduction Preclinical
Chloroquine (CQ) Lysosomal pH elevation + autophagy inhibition Moderate 10–20 μM 80 mg/kg: <30% reduction Phase II trials (adjuvant)
Lucanthone Autophagy inhibition + Topoisomerase II disruption Moderate 5–10 μM Not reported Phase II terminated
m-AMSA DNA intercalation + Topoisomerase II inhibition Induces autophagy 1–5 μM Ineffective in solid tumors FDA-approved (leukemia)
Bafilomycin A1 V-ATPase inhibition + lysosomal acidification block Strong 0.1–1 nM Limited by toxicity Research use only

Key Findings from Comparative Studies

Autophagy Inhibition Efficacy

  • This compound outperformed CQ in blocking autophagosome-lysosome fusion and reducing lysosomal protease activity (e.g., cathepsin B/D) . Unlike CQ, which only elevates lysosomal pH, this compound also disrupts lysosomal membrane integrity .
  • Compared to lucanthone, this compound exhibited superior DNA-binding activity due to its acridine scaffold, enhancing cytotoxicity in colon cancer cells .

Cytotoxicity and Selectivity

  • This compound reduced DLD1 cell viability by >50% at 5 μM, whereas CQ required 20 μM for similar effects .
  • In autophagy-deficient (ATG3KO) cells, this compound maintained efficacy, while m-AMSA (which relies on autophagy for cytoprotection) showed reduced activity .

Dual Mechanisms of Action

  • Unlike m-AMSA and etoposide (pure DNA-damaging agents), this compound’s autophagy inhibition prevents cancer cell survival under metabolic stress, a critical advantage in solid tumors .
  • This compound induced caspase 8-mediated apoptosis independent of p53 status, contrasting with traditional DNA-damaging agents that activate caspase 9 .

In Vivo Performance this compound (80 mg/kg) suppressed DLD1 xenograft tumor growth by 60%, outperforming CQ at the same dose (30% suppression) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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